(1H-benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone

Physicochemical profiling Drug-likeness ADME prediction

(1H-Benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone (CAS 330468-35-4, synonym BITM) is a heterocyclic building block comprising a benzimidazole core N1-linked via a carbonyl bridge to a thiophen-2-yl ring. The molecular formula is C₁₂H₈N₂OS (MW 228.27 g/mol), and the compound belongs to the benzimidazole-thiophene hybrid class, a scaffold widely investigated for kinase inhibition, antimicrobial, and optoelectronic applications.

Molecular Formula C12H8N2OS
Molecular Weight 228.27g/mol
CAS No. 330468-35-4
Cat. No. B414625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone
CAS330468-35-4
Molecular FormulaC12H8N2OS
Molecular Weight228.27g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2C(=O)C3=CC=CS3
InChIInChI=1S/C12H8N2OS/c15-12(11-6-3-7-16-11)14-8-13-9-4-1-2-5-10(9)14/h1-8H
InChIKeyVQKYXZHQQUSKDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1H-Benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone (CAS 330468-35-4): Structural Identity and Core Procurement Specifications


(1H-Benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone (CAS 330468-35-4, synonym BITM) is a heterocyclic building block comprising a benzimidazole core N1-linked via a carbonyl bridge to a thiophen-2-yl ring . The molecular formula is C₁₂H₈N₂OS (MW 228.27 g/mol), and the compound belongs to the benzimidazole-thiophene hybrid class, a scaffold widely investigated for kinase inhibition, antimicrobial, and optoelectronic applications [1]. Commercially, the compound is supplied as a research-grade intermediate with certified purity specifications of 95–97% from multiple vendors and is characterized by a GC-MS reference spectrum in the Wiley Registry of Mass Spectral Data [2].

Why Generic Substitution of (1H-Benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone with In-Class Analogs Fails


Benzimidazole-thiophene hybrids are not functionally interchangeable because the position and nature of the linker between the two heterocycles dictate physicochemical properties, molecular recognition, and synthetic derivatization potential. (1H-Benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone features an N1-carbonyl bridge, which eliminates the imidazole N–H hydrogen-bond donor present in the common C2-linked analog 2-(thiophen-2-yl)-1H-benzo[d]imidazole (CAS 3878-18-0) and simultaneously introduces an additional hydrogen-bond acceptor (carbonyl oxygen) . These differences produce a quantifiably distinct topological polar surface area (TPSA 34.89 vs. 28.68 Ų), lower lipophilicity (LogP 2.79 vs. 3.29), and a different hydrogen-bonding profile (H-acceptors 4 vs. 2; H-donors 0 vs. 1) . Such alterations affect solubility, membrane permeability, and protein-ligand interaction geometry, meaning that biological data generated on C2-linked or amide-linked benzimidazole-thiophene analogs cannot be extrapolated to the N1-carbonyl scaffold without experimental validation [1].

Product-Specific Quantitative Evidence Guide for (1H-Benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone (CAS 330468-35-4)


Physicochemical Differentiation: TPSA, LogP, and Hydrogen-Bond Profile vs. 2-(Thiophen-2-yl)-1H-benzo[d]imidazole (CAS 3878-18-0)

The target compound (CAS 330468-35-4) exhibits a higher topological polar surface area (TPSA = 34.89 Ų) than the C2-linked analog 2-(thiophen-2-yl)-1H-benzo[d]imidazole (TPSA = 28.68 Ų), indicating greater polarity. Its LogP (2.7863) is lower than that of the comparator (LogP = 3.2914), reflecting reduced lipophilicity . The hydrogen-bond acceptor count is doubled (4 vs. 2) due to the additional carbonyl oxygen and the thiophene sulfur being counted in the target, while the hydrogen-bond donor count drops from 1 (imidazole NH in comparator) to 0 (N1-substituted in target) . The molecular weight difference (228.27 vs. 200.26 g/mol) is attributable to the carbonyl insertion and the formal oxidation state change .

Physicochemical profiling Drug-likeness ADME prediction Medicinal chemistry

Regiochemical Linker Identity: N1-Carbonyl vs. C2-Direct Linkage Determines Synthetic Versatility

(1H-Benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone possesses a ketone carbonyl at the bridging position, which is absent in the C2-linked analog 2-(thiophen-2-yl)-1H-benzo[d]imidazole (CAS 3878-18-0) and in N1-alkyl/aryl benzimidazole derivatives that lack an sp²-hybridized electrophilic center . The carbonyl group enables nucleophilic addition reactions (e.g., Grignard, hydride reduction to secondary alcohol, reductive amination, Wittig olefination) that are inaccessible to the C2-linked comparator [1]. Additionally, the benzimidazole N1 substitution eliminates the tautomeric N–H proton, locking the imidazole ring into a single regioisomeric form and preventing the tautomerism-driven ambiguity that complicates C2-linked benzimidazole structure-activity relationships [1].

Synthetic methodology Building block Derivatization Medicinal chemistry

Analytical Identity Confirmation: GC-MS Reference Spectrum for Procurement Quality Assurance

A gas chromatography-mass spectrometry (GC-MS) reference spectrum for (1H-Benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone is archived in the Wiley Registry of Mass Spectral Data 2023 and accessible via SpectraBase (Compound ID 5xwE9GR5B6n) [1]. The spectrum provides the exact mass (228.035734 g/mol) and fragmentation pattern that can be used for incoming identity verification, a quality control capability not uniformly available for custom-synthesized benzimidazole-thiophene analogs lacking commercial reference data [1]. Vendor-supplied purity specifications range from 95% (AKSci) to 97% (Chemscene, Leyan) .

Quality control Analytical chemistry GC-MS Compound identity verification

Supply Chain Differentiation: Multi-Vendor Availability with Defined Purity Grades

(1H-Benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone is stocked by at least four independent vendors (AKSci, Chemscene, Leyan, Wanvibio) with catalog purity specifications ranging from 95% to 97% . In contrast, the direct N1-phenyl analog (1H-benzo[d]imidazol-1-yl)(phenyl)methanone and the C2-linked thiophene analog (CAS 3878-18-0) are more widely available but lack the combined benzimidazole-N1-carbonyl-thiophene architecture . Storage conditions are standardized at 2–8°C sealed in dry conditions, and the compound is classified under GHS07 (Warning) with hazard statements H302-H315-H319-H335 .

Chemical procurement Supply chain Vendor comparison Building block

Best Research and Industrial Application Scenarios for (1H-Benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone (CAS 330468-35-4)


Scaffold-Hopping Medicinal Chemistry Programs Targeting Kinase or Cannabinoid Receptors

The N1-carbonyl-thiophene architecture provides a physicochemically distinct scaffold (TPSA 34.89 Ų, LogP 2.79, zero H-bond donors) compared to C2-linked benzimidazole-thiophene PLK1 inhibitors (TPSA ~29–57, LogP ~3.3, one H-bond donor) . This scaffold-hopping opportunity is relevant for research programs exploring PLK1, IKK-epsilon, or CB2 cannabinoid receptor targets where modifying the hydrogen-bond donor count and polarity can alter selectivity profiles [1][2].

Synthetic Diversification via Carbonyl Chemistry for Parallel Library Synthesis

The electrophilic ketone carbonyl permits reductive amination, Grignard addition, and Wittig olefination that are impossible with the C2-linked analog (CAS 3878-18-0) . This makes the compound suitable as a central intermediate for generating libraries of secondary alcohols, amines, and olefins with a conserved benzimidazole-thiophene core .

Quality-Controlled Procurement for In-House ADME and Physicochemical Profiling

With computed TPSA, LogP, and hydrogen-bond parameters available and a certified GC-MS reference spectrum for identity verification [1], this compound is positioned as a characterized building block for laboratories requiring reproducible physicochemical data in early-stage drug discovery .

Benzimidazole-Thiophene Material Science and Optoelectronic Research

Benzimidazole-thiophene conjugates are investigated as donor-acceptor scaffolds for organic optoelectronic devices [3]. The N1-carbonyl linker introduces an electron-withdrawing group that modulates the HOMO-LUMO gap relative to directly linked analogs, making this compound a relevant precursor for synthesizing fluorescent probes or organic semiconductor candidates [3].

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